Cannabisin A
Overview
Description
Cannabisin A is a lignanamide, a type of compound found in the seeds of Cannabis sativa. It belongs to a class of secondary metabolites known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cannabisin A involves several steps, typically starting with the extraction of precursors from Cannabis sativa seeds. The synthetic route often includes the coupling of ferulic acid and tyramine, followed by cyclization and purification processes .
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. Current methods focus on optimizing extraction techniques from Cannabis sativa seeds. Solvent extraction, supercritical fluid extraction, and ultrasonic-assisted extraction are some of the methods being explored for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Cannabisin A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phenolic groups in this compound, potentially enhancing its antioxidant properties.
Reduction: Reduction reactions can alter the lignanamide structure, affecting its biological activity.
Substitution: Substitution reactions, particularly involving the phenolic hydroxyl groups, can lead to the formation of derivatives with different pharmacological properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively
Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially unique biological activities .
Scientific Research Applications
Cannabisin A has been the subject of extensive scientific research due to its diverse applications:
Chemistry: It serves as a model compound for studying lignanamides and their chemical properties.
Biology: this compound has shown potential in modulating biological pathways, making it a candidate for further biological studies.
Medicine: Research indicates that this compound possesses antioxidant, anti-inflammatory, and neuroprotective properties, which could be beneficial in treating conditions like neurodegenerative diseases and inflammation
Industry: Its antioxidant properties make it a potential additive in food and cosmetic industries to enhance product stability and shelf life
Mechanism of Action
Cannabisin A exerts its effects through several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.
Anti-inflammatory Activity: this compound inhibits pro-inflammatory cytokines and enzymes, reducing inflammation.
Neuroprotective Activity: It modulates neurotransmitter systems and protects neurons from oxidative damage and apoptosis .
Comparison with Similar Compounds
Cannabisin A is unique among lignanamides due to its specific structure and biological activities. Similar compounds include:
Cannabisin B, C, D, E, F, and G: These compounds share a similar lignanamide structure but differ in their side chains and biological activities.
Grossamide: Another lignanamide found in Cannabis sativa, known for its anti-inflammatory properties
This compound stands out due to its potent antioxidant and neuroprotective effects, making it a promising candidate for further research and potential therapeutic applications.
Properties
IUPAC Name |
1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-2-N,3-N-bis[2-(4-hydroxyphenyl)ethyl]naphthalene-2,3-dicarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30N2O8/c37-23-6-1-19(2-7-23)11-13-35-33(43)26-15-22-17-29(41)30(42)18-25(22)31(21-5-10-27(39)28(40)16-21)32(26)34(44)36-14-12-20-3-8-24(38)9-4-20/h1-10,15-18,37-42H,11-14H2,(H,35,43)(H,36,44) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNINZAIEQRASP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=C(C(=C3C=C(C(=CC3=C2)O)O)C4=CC(=C(C=C4)O)O)C(=O)NCCC5=CC=C(C=C5)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130508-46-2 | |
Record name | Cannabisin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130508462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CANNABISIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77H3YWR6WL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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